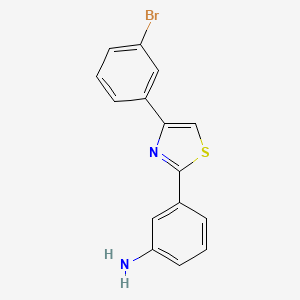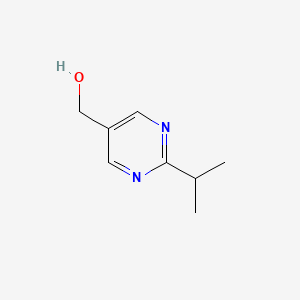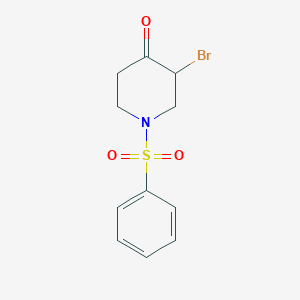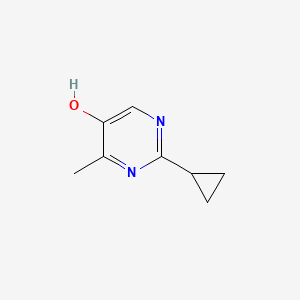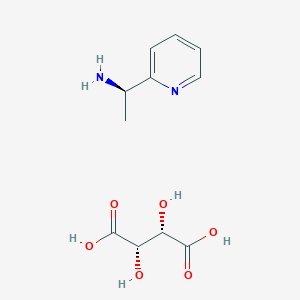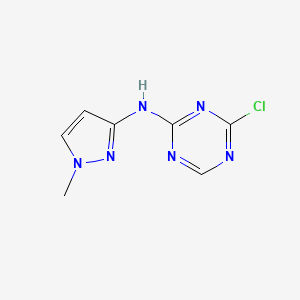![molecular formula C18H19BO3 B11765764 2-(Dibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11765764.png)
2-(Dibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(ジベンゾ[b,d]フラン-1-イル)-4,4,5,5-テトラメチル-1,3,2-ジオキサボロランは、ジベンゾフラン部分とジオキサボロラン環が結合した有機化合物です。
合成方法
合成経路と反応条件
2-(ジベンゾ[b,d]フラン-1-イル)-4,4,5,5-テトラメチル-1,3,2-ジオキサボロランの合成は、通常、ジベンゾフランとボロン酸エステルの反応によって行われます。 一般的な方法の1つは、鈴木・宮浦クロスカップリング反応であり、ジベンゾフランは、パラジウム触媒と塩基の存在下でボロン酸エステルとカップリングされます 。反応条件には、トルエンやジメチルホルムアミドなどの溶媒の使用、80°Cから120°Cの温度が含まれることがよくあります。
工業生産方法
この化合物の工業生産には、同様の合成経路が、より大規模に使用される場合があります。連続フロー反応器や自動システムの使用は、生産プロセスの効率と収率を高めることができます。さらに、温度、圧力、触媒濃度などの反応条件の最適化は大規模合成に不可欠です。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of dibenzofuran with a boronic ester. One common method is the Suzuki-Miyaura cross-coupling reaction, where dibenzofuran is coupled with a boronic ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or dimethylformamide and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
反応の種類
2-(ジベンゾ[b,d]フラン-1-イル)-4,4,5,5-テトラメチル-1,3,2-ジオキサボロランは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は酸化されて対応するボロン酸を生成することができます。
還元: 還元反応により、ボロン酸エステルを他の官能基に変換できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化リチウムアルミニウムなどの還元剤、臭素などのハロゲン化剤が含まれます。反応条件は、目的の変換によって異なりますが、多くの場合、望ましくない副反応を防ぐために、制御された温度と不活性雰囲気が必要です。
主な生成物
これらの反応から生成される主な生成物には、ボロン酸、ハロゲン化誘導体、およびさまざまな置換ジベンゾフラン化合物があります。これらの生成物は、有機合成と材料科学において貴重な中間体です。
科学的研究の応用
2-(ジベンゾ[b,d]フラン-1-イル)-4,4,5,5-テトラメチル-1,3,2-ジオキサボロランは、科学研究においていくつかの応用があります。
有機合成: これは、複雑な有機分子の合成のためのビルディングブロックとして役立ちます。
材料科学: この化合物は、有機発光ダイオード(OLED)やその他の電子材料の開発に使用されています.
作用機序
2-(ジベンゾ[b,d]フラン-1-イル)-4,4,5,5-テトラメチル-1,3,2-ジオキサボロランの作用機序は、ボロン酸エステル基を介した分子標的との相互作用を含みます。 この基は、ジオールやその他の求核剤と可逆的な共有結合を形成することができ、さまざまな化学的および生物学的プロセスに役立ちます 。関連する経路には、ボロン酸エステルの形成と、触媒反応における遷移状態の安定化が含まれます。
類似化合物との比較
類似化合物
ジベンゾフラン: ボロン酸エステル基を持たない、より単純な類似体.
ジベンゾ[b,d]チオフェン: 類似の構造的特性を持つ硫黄含有類似体.
カルバゾール: 異なる電子特性を持つ窒素含有類似体.
独自性
2-(ジベンゾ[b,d]フラン-1-イル)-4,4,5,5-テトラメチル-1,3,2-ジオキサボロランは、ジベンゾフラン部分とボロン酸エステル基を組み合わせているため、独特です。この組み合わせは、独自の反応性と安定性を付与し、特に有機合成と材料科学においてさまざまな用途で価値のあるものになります。
特性
分子式 |
C18H19BO3 |
|---|---|
分子量 |
294.2 g/mol |
IUPAC名 |
2-dibenzofuran-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H19BO3/c1-17(2)18(3,4)22-19(21-17)13-9-7-11-15-16(13)12-8-5-6-10-14(12)20-15/h5-11H,1-4H3 |
InChIキー |
CKQXGVLPVWNAIS-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C4=CC=CC=C4OC3=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


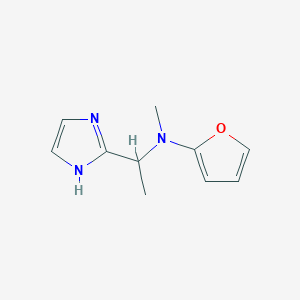
![[2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B11765682.png)
![(1S,3S,4R)-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11765688.png)
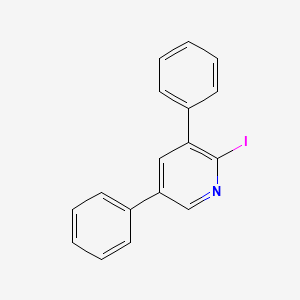
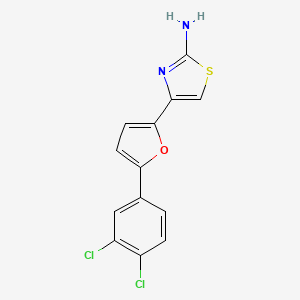
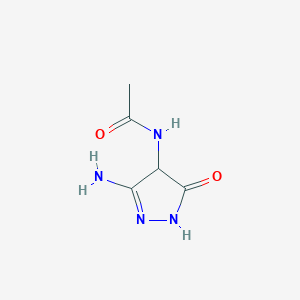

![2-[2-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11765724.png)
